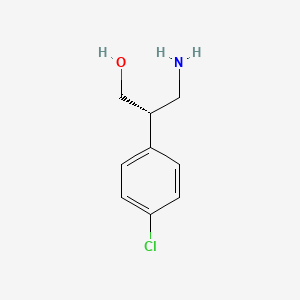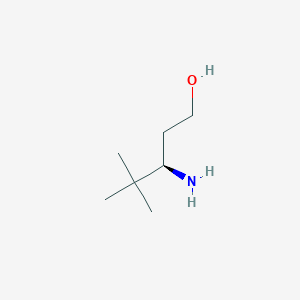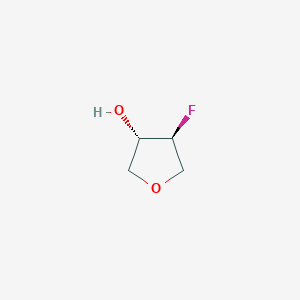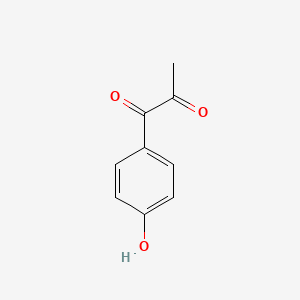
(S)-3-amino-2-(4-chlorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-amino-2-(4-chlorophenyl)propan-1-ol is a chiral compound with the molecular formula C9H12ClNO. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-(4-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (S)-3-amino-2-(4-chlorophenyl)propan-1-one with sodium borohydride in the presence of a chiral catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. Transaminase-mediated synthesis is one such method, where transaminase enzymes are used to catalyze the conversion of a ketone to the corresponding amino alcohol .
化学反応の分析
Types of Reactions
(S)-3-amino-2-(4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: (S)-3-amino-2-(4-chlorophenyl)propan-1-one
Reduction: (S)-3-amino-2-(4-chlorophenyl)propan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-3-amino-2-(4-chlorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is a key intermediate in the production of pharmaceuticals, particularly those with chiral centers.
Industry: It is used in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (S)-3-amino-2-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
- (S)-2-amino-3-(4-chlorophenyl)propan-1-ol
- ®-3-amino-2-(4-chlorophenyl)propan-1-ol
- (S)-3-amino-2-(4-bromophenyl)propan-1-ol
Uniqueness
(S)-3-amino-2-(4-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other biologically active compounds .
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
(2S)-3-amino-2-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 |
InChIキー |
HNSXASSJRSGBHZ-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H](CN)CO)Cl |
正規SMILES |
C1=CC(=CC=C1C(CN)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)


![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)

![9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)

![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)

![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)
![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)



